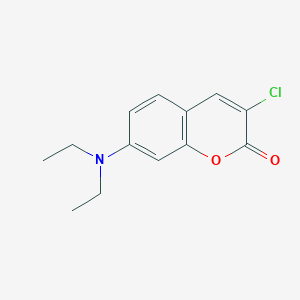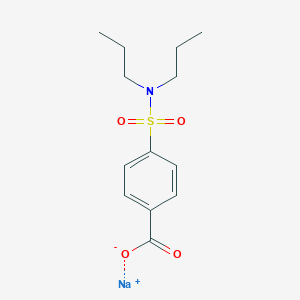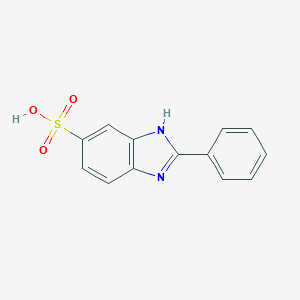
1-Benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one involves several steps. One common method includes the following steps:
Formation of the bicyclic core: The bicyclic core is synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the benzyloxy group: The benzyloxy group is introduced via a nucleophilic substitution reaction.
Addition of the phenylthio group: The phenylthio group is added using a thiol-ene reaction.
Methylation: The final step involves the methylation of specific positions on the bicyclic core.
Industrial Production Methods
Industrial production of 1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The benzyloxy and phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, including the modulation of signaling pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one can be compared with other similar compounds, such as:
1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-2-one: Differing by the position of the functional groups.
1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-4-one: Another positional isomer.
1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-5-one: Yet another positional isomer.
The uniqueness of 1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo[5.3.1]undec-7-en-3-one lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
133536-28-4 |
|---|---|
Formule moléculaire |
C27H32O2S |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
(1R,6S)-8,11,11-trimethyl-1-phenylmethoxy-6-phenylsulfanylbicyclo[5.3.1]undec-7-en-3-one |
InChI |
InChI=1S/C27H32O2S/c1-20-16-17-27(29-19-21-10-6-4-7-11-21)18-22(28)14-15-24(25(20)26(27,2)3)30-23-12-8-5-9-13-23/h4-13,24H,14-19H2,1-3H3/t24-,27+/m0/s1 |
Clé InChI |
BDGSMSWNOIYMSW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(CCC(=O)CC(C2(C)C)(CC1)OCC3=CC=CC=C3)SC4=CC=CC=C4 |
SMILES isomérique |
CC1=C2[C@H](CCC(=O)C[C@@](C2(C)C)(CC1)OCC3=CC=CC=C3)SC4=CC=CC=C4 |
SMILES canonique |
CC1=C2C(CCC(=O)CC(C2(C)C)(CC1)OCC3=CC=CC=C3)SC4=CC=CC=C4 |
Synonymes |
1-benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one 1-BTPTBU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)
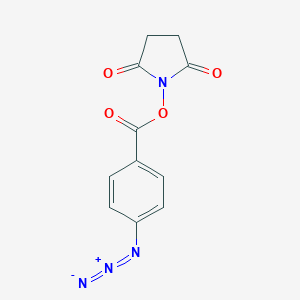

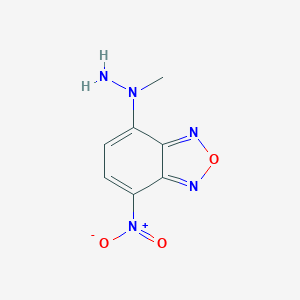
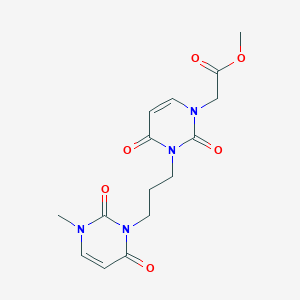
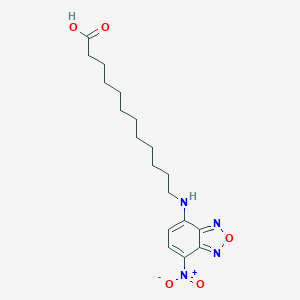
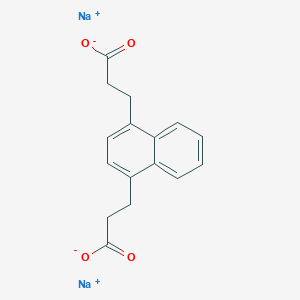
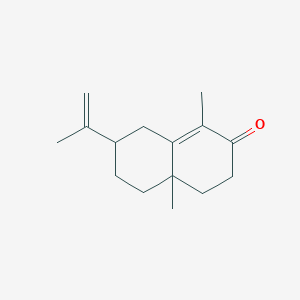
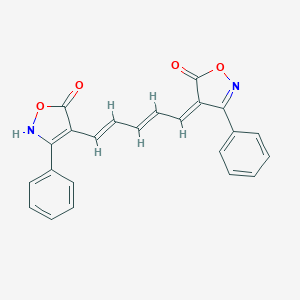
![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)
